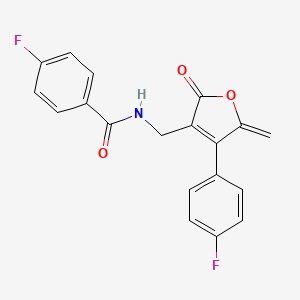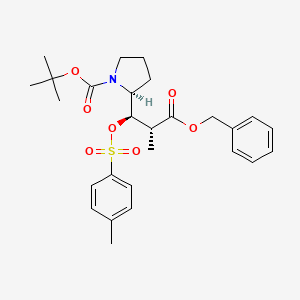
Monomethyl auristatin E intermediate-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monomethyl auristatin E intermediate-17 is a crucial intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is widely used as the cytotoxic component in antibody-drug conjugates, which are targeted cancer therapies. This intermediate plays a significant role in the production of monomethyl auristatin E, contributing to its effectiveness in inhibiting cell division by blocking the polymerization of tubulin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of monomethyl auristatin E intermediate-17 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. The process often includes:
Solid-phase peptide synthesis (SPPS): This method is used to assemble the peptide backbone of the compound.
Reductive alkylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Monomethyl auristatin E intermediate-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products: The primary product formed from these reactions is monomethyl auristatin E, which retains the core structure of the intermediate while incorporating additional functional groups necessary for its biological activity .
Aplicaciones Científicas De Investigación
Monomethyl auristatin E intermediate-17 is extensively used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting cell division and its potential as a therapeutic agent.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of antibody-drug conjugates.
Industry: Utilized in the large-scale production of monomethyl auristatin E for pharmaceutical applications
Mecanismo De Acción
Monomethyl auristatin E intermediate-17, through its conversion to monomethyl auristatin E, exerts its effects by inhibiting cell division. The compound targets tubulin, a protein essential for microtubule formation, and prevents its polymerization. This action disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .
Comparación Con Compuestos Similares
Monomethyl auristatin E intermediate-17 is unique compared to other similar compounds due to its specific structure and high potency. Similar compounds include:
Monomethyl auristatin F: Another antimitotic agent with a similar mechanism of action but different pharmacokinetic properties.
Dolastatins: Natural peptides from which monomethyl auristatin E is derived, known for their potent antimitotic activity
This compound stands out due to its optimized structure for use in antibody-drug conjugates, providing a balance between potency and stability .
Propiedades
Fórmula molecular |
C27H35NO7S |
|---|---|
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(1R,2R)-2-methyl-1-(4-methylphenyl)sulfonyloxy-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35NO7S/c1-19-13-15-22(16-14-19)36(31,32)35-24(20(2)25(29)33-18-21-10-7-6-8-11-21)23-12-9-17-28(23)26(30)34-27(3,4)5/h6-8,10-11,13-16,20,23-24H,9,12,17-18H2,1-5H3/t20-,23+,24-/m1/s1 |
Clave InChI |
HZLKMLDSYIJZET-FGCOXFRFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)[C@@H](C)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2CCCN2C(=O)OC(C)(C)C)C(C)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


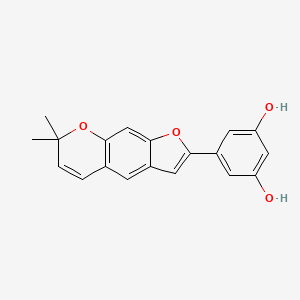
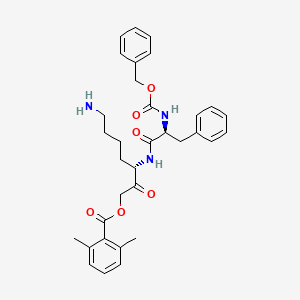

![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
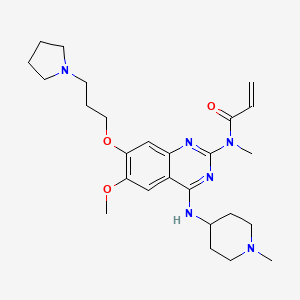
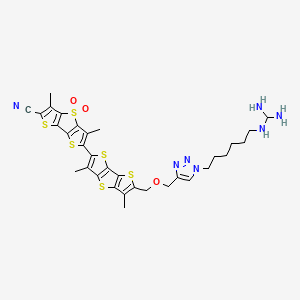




![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)


